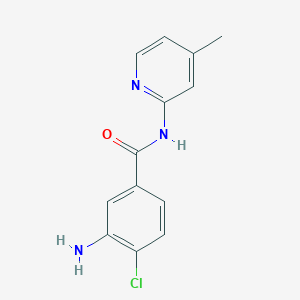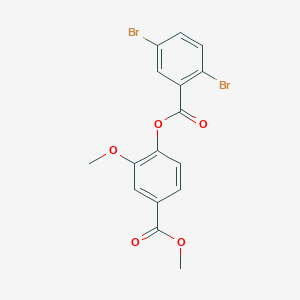![molecular formula C28H23ClN2O2 B309480 N-{2-chloro-5-[(2,3-dimethylanilino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B309480.png)
N-{2-chloro-5-[(2,3-dimethylanilino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-chloro-5-[(2,3-dimethylanilino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide, commonly known as MLN4924, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as an anti-cancer agent. MLN4924 was first synthesized by Millennium Pharmaceuticals, Inc. and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Wirkmechanismus
MLN4924 inhibits the activity of NAE, which is responsible for activating the small ubiquitin-like modifier protein NEDD8. NEDD8 is then conjugated to cullin-RING ligases (CRLs), which are involved in the ubiquitination and subsequent degradation of proteins involved in cell cycle progression. By inhibiting NAE, MLN4924 prevents the activation of NEDD8 and the subsequent degradation of these proteins, leading to cell cycle arrest and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, MLN4924 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and viruses, suggesting that it may have potential as an antimicrobial agent. MLN4924 has also been shown to induce autophagy, a cellular process that involves the degradation of cellular components and can have both pro-survival and pro-death effects depending on the context.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of MLN4924 is its specificity for NAE, which allows for targeted inhibition of the ubiquitin-proteasome pathway. This makes it a useful tool for studying the role of this pathway in various cellular processes. However, like any small molecule inhibitor, MLN4924 has limitations in terms of its specificity and off-target effects. It is important to carefully design experiments to control for these potential confounding factors.
Zukünftige Richtungen
There are several future directions for research on MLN4924. One area of interest is its potential as a combination therapy with other anti-cancer agents. MLN4924 has been shown to enhance the activity of other chemotherapeutic agents, suggesting that it may have synergistic effects when used in combination. Another area of interest is the development of more specific inhibitors of NAE that may have fewer off-target effects. Finally, there is interest in exploring the potential of MLN4924 as an antimicrobial agent, particularly in the context of antibiotic-resistant bacteria.
Synthesemethoden
The synthesis of MLN4924 involves a multi-step process that begins with the reaction of 2-chloro-5-nitrobenzoic acid with 2,3-dimethylaniline to form 2-chloro-5-(2,3-dimethylphenyl)benzoic acid. This intermediate is then reacted with 1,1'-biphenyl-4-carbonyl chloride to form the desired product, MLN4924. The synthesis of MLN4924 has been optimized to produce high yields and purity, making it a viable candidate for further research.
Wissenschaftliche Forschungsanwendungen
MLN4924 has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This leads to the accumulation of proteins that are important for cell cycle progression, ultimately leading to cell death. MLN4924 has been shown to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer.
Eigenschaften
Molekularformel |
C28H23ClN2O2 |
|---|---|
Molekulargewicht |
454.9 g/mol |
IUPAC-Name |
4-chloro-N-(2,3-dimethylphenyl)-3-[(4-phenylbenzoyl)amino]benzamide |
InChI |
InChI=1S/C28H23ClN2O2/c1-18-7-6-10-25(19(18)2)30-28(33)23-15-16-24(29)26(17-23)31-27(32)22-13-11-21(12-14-22)20-8-4-3-5-9-20/h3-17H,1-2H3,(H,30,33)(H,31,32) |
InChI-Schlüssel |
HRSGNIMSUKLDAW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-chloro-3-[(cyclopentylcarbonyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B309398.png)
![3-[(4-tert-butylbenzoyl)amino]-4-chloro-N-(4-fluorophenyl)benzamide](/img/structure/B309399.png)
![3-[(4-tert-butylbenzoyl)amino]-4-chloro-N-isobutylbenzamide](/img/structure/B309400.png)
![Ethyl 4-[(4-tert-butylbenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309404.png)
![Methyl 5-[(4-tert-butylbenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309405.png)
![3-[(4-tert-butylbenzoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309406.png)
![3-[(4-tert-butylbenzoyl)amino]-4-chloro-N-isopentylbenzamide](/img/structure/B309407.png)
![3-[(4-tert-butylbenzoyl)amino]-4-chloro-N-(3,5-dimethylphenyl)benzamide](/img/structure/B309408.png)
![3-[(4-tert-butylbenzoyl)amino]-4-chloro-N-(2-phenylethyl)benzamide](/img/structure/B309411.png)
![3-[(4-tert-butylbenzoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B309412.png)


![Ethyl 5-[(2,5-dibromobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309417.png)